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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for

ceftriaxone sodium salt in preclinical research, with a focus on pharmacokinetic profiles,

toxicity, and neuroprotective effects. Detailed protocols for common experimental procedures

are also included to facilitate study design and execution.

Administration Routes and Pharmacokinetics
Ceftriaxone is a third-generation cephalosporin antibiotic that is sparingly soluble in methanol,

very slightly soluble in ethanol, and readily soluble in water, with the pH of a 1% aqueous

solution being approximately 6.7.[1] It is widely used for its potent activity against both gram-

positive and gram-negative bacteria.[2][3] In preclinical studies, ceftriaxone has been

administered via several routes, each with distinct pharmacokinetic characteristics. The choice

of administration route is critical and depends on the specific objectives of the study, such as

modeling clinical use, assessing toxicity, or investigating specific therapeutic effects.

Intravenous (IV) Administration
Intravenous administration is a common route in preclinical studies for ensuring immediate and

complete bioavailability. It is often used as a reference for calculating the absolute

bioavailability of other administration routes.[4][5]
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Table 1: Pharmacokinetic Parameters of Intravenous Ceftriaxone in Various Animal Models

Animal
Model

Dose
(mg/kg)

t½ (h) Vd (L/kg) Cl (L/h·kg) Reference

Dogs 50 0.88 0.217 0.00361 [4]

Cats 25 1.73 0.57 0.37 [6]

Calves 10 1.58 0.44 0.189 [7]

Horses 25 - - - [8]

t½: Half-life; Vd: Volume of distribution; Cl: Clearance. Values are presented as mean where

available.

Intramuscular (IM) Administration
Intramuscular injection is a clinically relevant route that provides rapid absorption and high

bioavailability.[1][4] Complete absorption is typically observed following IM administration, with

peak plasma concentrations occurring between 2 and 3 hours post-dose.[9]

Table 2: Pharmacokinetic Parameters of Intramuscular Ceftriaxone in Various Animal Models

Animal
Model

Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h) t½ (h)
Bioavaila
bility (%)

Referenc
e

Dogs 50 115.10 0.54 1.17 102 [4]

Cats 25 54.40 0.33 - 85.72 [6]

Pigs (Mizo

local)
20 25.92 0.5 - - [10]

Calves 10 15.34 0.25 5.02 47.0 [7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

t½: Half-life.
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Subcutaneous (SC) Administration
Subcutaneous administration offers a convenient method for sustained drug delivery. However,

it can be associated with local injection site trauma and reversible anemia, especially in long-

term studies.[11][12]

Table 3: Pharmacokinetic Parameters of Subcutaneous Ceftriaxone in Various Animal Models

Animal
Model

Dose
(mg/kg)

Cmax
(µg/mL)

Tmax (h) t½ (h)
Bioavaila
bility (%)

Referenc
e

Dogs 50 69.28 1.29 1.73 106 [4]

Cats 25 42.35 1.27 - 118.28 [6]

Rats

(Sprague-

Dawley)

up to

2000/day
- - 1-1.5 - [11][12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

t½: Half-life.

Intraperitoneal (IP) Administration
Intraperitoneal injection is frequently used in rodent studies for systemic drug delivery. Studies

in rats have shown that ceftriaxone's clearance can vary depending on the time of day it is

administered.[2] In larger animals like horses, IP administration can achieve high and sustained

concentrations in the peritoneal fluid, making it a viable option for treating peritonitis.[8][13][14]

Table 4: Pharmacokinetic Parameters of Intraperitoneal Ceftriaxone in Various Animal Models
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Animal Model Dose (mg/kg) Key Findings Reference

Rats (Sprague-

Dawley)
100

Daily variations in

clearance, with the

highest values during

the dark phase.

[2]

Horses 25

Higher and longer-

lasting peritoneal fluid

concentrations

compared to IV

administration.

[8][13]

Oral and Rectal Administration
Oral delivery of ceftriaxone is challenging due to its low membrane permeability, leading to poor

bioavailability (less than 1%).[5][15] Research has focused on developing novel formulations to

enhance oral absorption, such as using bile acid-based carriers which have shown to improve

bioavailability up to 55% in rats.[5] Similarly, rectal administration with absorption enhancers

has been explored as a potential non-invasive alternative.[16]

Neuroprotective Effects of Ceftriaxone
Ceftriaxone has demonstrated significant neuroprotective effects in various preclinical models

of neurological disorders, including amyotrophic lateral sclerosis (ALS), ischemic stroke,

Huntington's disease, and traumatic brain injury.[17][18][19][20] A primary mechanism

underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1), which helps

to reduce glutamate-mediated excitotoxicity.[18][21]
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Ceftriaxone's neuroprotective signaling pathway.

Preclinical Toxicity Studies
Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated

in rodent models.[11] A 6-month study in Sprague-Dawley rats with subcutaneous

administration of up to 2 g/kg/day showed no significant differences in body weight or food

consumption between treated and control groups.[11][12] The no-observed-adverse-effect level

(NOAEL) was determined to be 0.5 g/kg/day in both male and female rats.[11][12][17]

Experimental Protocols
Pharmacokinetic Study Protocol
This protocol outlines a typical crossover design for assessing the pharmacokinetics of

ceftriaxone via different administration routes.
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Crossover design for pharmacokinetic studies.

Protocol Steps:

Animal Model: Select a suitable animal model (e.g., dogs, rats) and divide them into groups

for the crossover design.[4]

Drug Preparation: Prepare ceftriaxone sodium salt solution in a sterile vehicle (e.g.,

saline).

Administration: Administer a single dose of ceftriaxone via the designated route (IV, IM, or

SC).
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2,

4, 8, 12, 24 hours) post-administration.

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalysis: Quantify ceftriaxone concentrations in plasma using a validated analytical

method such as High-Performance Liquid Chromatography (HPLC).[10]

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC,

Vd, Cl, and bioavailability) using appropriate software.

Washout Period: Implement a washout period between each phase of the crossover design

to ensure complete drug elimination.

Crossover: Rotate the administration routes among the groups in subsequent phases.

Long-Term Toxicity Study Protocol
This protocol describes a 6-month toxicity study in rodents to assess the safety of long-term

ceftriaxone administration.[11][17]

Protocol Steps:

Animal Model: Use a rodent model such as Sprague-Dawley rats.

Dose Groups: Establish multiple dose groups (e.g., 0.25, 0.5, 1 g/kg/day) and a control

group receiving the vehicle.[17]

Administration: Administer ceftriaxone daily via the chosen route (e.g., subcutaneous) for 6

months.

Monitoring:

Clinical Observations: Conduct daily checks for any overt signs of toxicity.

Body Weight and Food Consumption: Measure weekly.
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Hematology and Clinical Chemistry: Perform monthly blood analysis.

Urinalysis: Conduct monthly.

Necropsy: At the end of the study, perform a gross necropsy on all animals.

Histopathology: Collect and preserve major organs for histopathological examination.

Data Analysis: Analyze all collected data for statistically significant differences between the

treated and control groups to determine the NOAEL.

Neuroprotection Study Protocol (Traumatic Brain Injury
Model)
This protocol details an experiment to evaluate the neuroprotective effects of ceftriaxone in a

rat model of traumatic brain injury (TBI).[19]

TBI Induction
(Lateral Cortical Impact)

Ceftriaxone Administration
(200 mg/kg, IV, immediately post-injury)

Post-Injury Assessment

Cognitive Function
(Y-maze test)

Cerebral Edema
Evaluation

Inflammatory Cytokine
Measurement (ELISA)

GLT-1 Expression
(Western Blot)

Evaluation of
Neuroprotective Effect
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Workflow for a TBI neuroprotection study.

Protocol Steps:

Animal Model: Use adult male Sprague-Dawley rats.

TBI Induction: Induce a lateral cortical impact injury.

Group Allocation: Randomly divide the animals into sham, trauma (vehicle), and trauma +

ceftriaxone treatment groups.

Drug Administration: Immediately after injury, administer ceftriaxone (e.g., 200 mg/kg, IV) to

the treatment group.[19]

Cognitive Assessment: Evaluate cognitive function using behavioral tests like the Y-maze at

specific time points post-injury.

Cerebral Edema Measurement: Quantify brain edema at a designated time point (e.g., 24

hours post-injury).

Biochemical Analysis:

Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue using

ELISA.

Assess the expression of GLT-1 protein via Western blot analysis.

Data Analysis: Compare the outcomes between the different groups to determine the

neuroprotective efficacy of ceftriaxone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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